Cas no 2731014-04-1 (3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide)

3-(Bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide is a brominated heterocyclic compound featuring a reactive bromomethyl group attached to a phenyl-substituted 1,2,4-triazole core. This reagent is particularly valuable in organic synthesis and medicinal chemistry due to its ability to serve as an alkylating agent, facilitating the introduction of the triazole moiety into target molecules. The hydrobromide salt enhances stability and solubility, making it suitable for controlled reactions. Its structural versatility allows for applications in the development of pharmaceuticals, agrochemicals, and functional materials. The compound’s well-defined reactivity and purity make it a reliable intermediate for researchers requiring precise modifications in complex molecular frameworks.
3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide structure
2731014-04-1 structure
Product name:3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide
CAS No:2731014-04-1
MF:C9H9Br2N3
Molecular Weight:318.995859861374
CID:6535829
PubChem ID:165604869

3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide 化学的及び物理的性質

名前と識別子

    • EN300-37083593
    • 3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide
    • 2731014-04-1
    • インチ: 1S/C9H8BrN3.BrH/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12,13);1H
    • InChIKey: CVULYAKGJCMKEU-UHFFFAOYSA-N
    • SMILES: BrCC1=NC(C2C=CC=CC=2)=NN1.Br

計算された属性

  • 精确分子量: 318.91427g/mol
  • 同位素质量: 316.91632g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 159
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6Ų

3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37083593-1.0g
3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide
2731014-04-1 95%
1g
$1057.0 2023-06-03
Enamine
EN300-37083593-2.5g
3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide
2731014-04-1 95%
2.5g
$2071.0 2023-06-03
Enamine
EN300-37083593-5.0g
3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide
2731014-04-1 95%
5g
$3065.0 2023-06-03
Enamine
EN300-37083593-0.5g
3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide
2731014-04-1 95%
0.5g
$824.0 2023-06-03
Enamine
EN300-37083593-10.0g
3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide
2731014-04-1 95%
10g
$4545.0 2023-06-03
Enamine
EN300-37083593-0.25g
3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide
2731014-04-1 95%
0.25g
$524.0 2023-06-03
Aaron
AR0290S5-250mg
3-(bromomethyl)-5-phenyl-4H-1,2,4-triazolehydrobromide
2731014-04-1 95%
250mg
$746.00 2025-02-17
1PlusChem
1P0290JT-100mg
3-(bromomethyl)-5-phenyl-4H-1,2,4-triazolehydrobromide
2731014-04-1 95%
100mg
$515.00 2024-05-07
1PlusChem
1P0290JT-1g
3-(bromomethyl)-5-phenyl-4H-1,2,4-triazolehydrobromide
2731014-04-1 95%
1g
$1369.00 2024-05-07
Aaron
AR0290S5-10g
3-(bromomethyl)-5-phenyl-4H-1,2,4-triazolehydrobromide
2731014-04-1 95%
10g
$6275.00 2023-12-15

3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide 関連文献

3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromideに関する追加情報

Introduction to 3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide (CAS No. 2731014-04-1)

3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide (CAS No. 2731014-04-1) is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the triazole class, which is well-known for its diverse biological activities and utility in drug development. The presence of both a bromomethyl group and a phenyl substituent in its molecular structure enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.

The bromomethyl moiety in the compound’s name is particularly noteworthy, as it serves as a reactive site for further functionalization. This feature allows chemists to explore various synthetic pathways, enabling the development of more complex molecules with tailored properties. The 5-phenyl substituent contributes to the compound’s stability and influences its electronic characteristics, making it an interesting candidate for applications in organic synthesis and material science.

Recent advancements in medicinal chemistry have highlighted the importance of triazole derivatives in the design of novel therapeutic agents. The 4H-1,2,4-triazole core is a privileged scaffold that has been extensively studied for its potential antimicrobial, antiviral, and anti-inflammatory properties. Researchers have been particularly interested in modifying this core structure to enhance bioavailability and target specificity. The hydrobromide salt form of this compound improves its solubility in polar solvents, facilitating its use in various biochemical assays and pharmaceutical formulations.

In the context of modern drug discovery, 3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide has been explored as a key intermediate in the synthesis of more complex molecules. Its reactivity allows for the introduction of additional functional groups, enabling the creation of libraries of compounds for high-throughput screening. This approach has been instrumental in identifying lead candidates for further optimization.

One of the most exciting applications of this compound lies in its potential use as a building block for antifungal agents. Triazole derivatives are well-documented for their efficacy against fungal infections, and modifications to the core structure can lead to enhanced activity against drug-resistant strains. The bromomethyl group provides a versatile handle for further derivatization, allowing researchers to fine-tune the pharmacological profile of their compounds.

Another area where this compound has shown promise is in the development of anticancer therapies. The phenyl ring and triazole core can interact with biological targets in unique ways, leading to inhibitory effects on key enzymes involved in tumor growth and progression. By leveraging the reactivity of the bromomethyl group, scientists can introduce additional moieties that enhance binding affinity and selectivity.

The synthesis of 3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide involves multi-step organic transformations that highlight the compound’s synthetic utility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the triazole ring. Subsequent functionalization introduces the bromomethyl and phenyl substituents, followed by salt formation to improve handling properties.

Recent studies have also explored the use of this compound in materials science applications. The unique electronic properties of triazole derivatives make them suitable candidates for organic semiconductors and other advanced materials. By incorporating this compound into polymer matrices or thin films, researchers can achieve novel optoelectronic behaviors that could revolutionize display technologies and energy storage solutions.

The safety profile of 3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide is another critical aspect that has been thoroughly investigated. While preliminary studies suggest that it exhibits moderate reactivity under standard conditions, proper handling protocols must be followed to ensure safe laboratory practices. Its solubility in water and common organic solvents makes it amenable to various purification techniques, including recrystallization and column chromatography.

In conclusion,3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide (CAS No. 2731014-04-1) is a versatile compound with significant potential across multiple domains of chemical research. Its unique structural features make it an invaluable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new applications for this molecule,3-(bromomethyl)-5-phenyl-4H-1,2,4-triazole hydrobromide is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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